6-Chloro-1-hexanol-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H13ClO |

|---|---|

Molecular Weight |

142.65 g/mol |

IUPAC Name |

6-chloro-3,3,4,4,5,5-hexadeuteriohexan-1-ol |

InChI |

InChI=1S/C6H13ClO/c7-5-3-1-2-4-6-8/h8H,1-6H2/i1D2,2D2,3D2 |

InChI Key |

JNTPTNNCGDAGEJ-NMFSSPJFSA-N |

Isomeric SMILES |

[2H]C([2H])(CCO)C([2H])([2H])C([2H])([2H])CCl |

Canonical SMILES |

C(CCCCl)CCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-1-hexanol-d6: Chemical Properties, Structure, and Applications in Research

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of 6-Chloro-1-hexanol-d6, a deuterated analog of 6-Chloro-1-hexanol. This document is intended for researchers, scientists, and professionals in the fields of drug development, pharmacokinetics, and analytical chemistry who utilize isotopically labeled compounds.

Core Chemical Properties

This compound is a stable, isotopically labeled form of 6-Chloro-1-hexanol. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantitative analyses. Below is a summary of its key chemical properties, alongside its non-deuterated counterpart for comparison.

| Property | This compound | 6-Chloro-1-hexanol |

| CAS Number | 1219794-83-8[1] | 2009-83-8 |

| Molecular Formula | C₆H₇D₆ClO[2] | C₆H₁₃ClO[3] |

| Molecular Weight | 142.66 g/mol [2] | 136.62 g/mol [3] |

| Appearance | Liquid | Clear, colorless to pale yellow liquid[4] |

| Boiling Point | 212.8 °C at 760 mmHg | 108-112 °C at 14 mmHg |

| Density | 1.0±0.1 g/cm³ | ~1.024 g/mL at 25 °C |

Chemical Structure

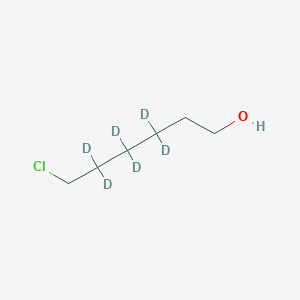

The molecular structure of this compound consists of a six-carbon chain with a chlorine atom at one terminus and a hydroxyl group at the other. The deuterium atoms are typically located on the carbon atoms adjacent to the chloro and hydroxyl groups, providing stability against back-exchange.

Figure 1: Chemical structure of this compound.

Experimental Protocols: Synthesis

While specific synthesis protocols for this compound are not widely published, a common method for the synthesis of the non-deuterated analog involves the reaction of 1,6-hexanediol with a chlorinating agent.[5] A similar approach can be employed for the deuterated version by utilizing a deuterated 1,6-hexanediol precursor. A representative protocol for the synthesis of the non-deuterated form is detailed below.

Synthesis of 6-Chloro-1-hexanol from 1,6-Hexanediol

This protocol is adapted from established methods of converting diols to chloroalcohols.

Materials:

-

1,6-Hexanediol

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Distilling flasks (1 L and 500 mL)

-

Reflux condenser

-

Heating mantles or oil baths

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

Reaction Setup: In a 1 L distilling flask, combine 1,6-hexanediol, concentrated hydrochloric acid, water, and toluene. In a separate 500 mL distilling flask, place toluene and boiling chips. Assemble the flasks in a continuous extraction-distillation apparatus.

-

Reaction: Heat the reaction flask to approximately 95°C and the toluene flask to 160-165°C. The toluene will cycle through the reaction mixture, extracting the product as it forms. Continue this process for several hours.

-

Extraction: After the reaction is complete, cool the apparatus. Separate the organic layer containing the product. Wash the organic layer with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the toluene using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain 6-Chloro-1-hexanol.

Note on Deuterated Synthesis: To synthesize this compound, the starting material would be a deuterated form of 1,6-hexanediol, such as 1,1,2,2,3,3-hexadeuterio-1,6-hexanediol. The remainder of the procedure would be analogous.

Applications in Drug Development and Research

The primary application of this compound is as an internal standard in pharmacokinetic and metabolic studies.[1][6] Deuterated compounds are ideal for this purpose as they co-elute with the non-deuterated analyte during chromatographic separation but are distinguishable by mass spectrometry due to their mass difference. This allows for accurate quantification of the analyte in complex biological matrices such as plasma, urine, and tissue homogenates.

The general workflow for using this compound as an internal standard is as follows:

Figure 2: Generalized experimental workflow for the use of this compound as an internal standard.

The use of stable isotope-labeled internal standards like this compound is crucial for correcting for variations in sample preparation and instrument response, thereby improving the accuracy and precision of bioanalytical methods. This is a fundamental practice in regulated drug development studies submitted to agencies such as the FDA. The impact of deuterium substitution on the pharmacokinetic and metabolic profiles of drugs is an area of active research.[1][6]

References

- 1. This compound | CAS#:1219794-83-8 | Chemsrc [chemsrc.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. 6-Chlorohexanol synthesis - chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Cas 2009-83-8,6-Chlorohexanol | lookchem [lookchem.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 6-Chloro-1-hexanol-d6: Physical Characteristics and Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics, and available data for 6-Chloro-1-hexanol-d6. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize deuterium-labeled compounds as internal standards in quantitative analysis.

Introduction

This compound is the deuterium-labeled form of 6-Chloro-1-hexanol. In this molecule, six hydrogen atoms have been replaced by their stable isotope, deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantitative assays. The near-identical chemical and physical properties to its non-deuterated analog ensure similar behavior during sample preparation and chromatographic separation, while the mass difference allows for distinct detection.

Stable isotope-labeled internal standards are crucial in modern bioanalysis to correct for variability in sample preparation, matrix effects, and instrument response, thereby improving the accuracy and precision of quantitative methods.

Physical and Chemical Data

The physical and chemical properties of this compound are primarily derived from its non-deuterated counterpart, with slight variations due to the increased mass of deuterium.

Quantitative Data Summary

| Property | This compound | 6-Chloro-1-hexanol |

| CAS Number | 1219794-83-8[1] | 2009-83-8[1] |

| Molecular Formula | C₆H₇D₆ClO | C₆H₁₃ClO[1] |

| Molecular Weight | 142.66 g/mol | 136.62 g/mol [1] |

| Appearance | Liquid | Clear, colorless to pale yellow liquid |

| Boiling Point | 212.8 °C (at 760 mmHg) | 212.8 °C (at 760 mmHg)[1], 108-112 °C (at 14 mmHg)[2] |

| Density | ~1.0 g/cm³[1] | 1.024 g/mL (at 25 °C)[2] |

| Refractive Index (n20/D) | ~1.444 | 1.456[2] |

| Flash Point | 98.9 °C[1] | 99 °C (closed cup)[2] |

| LogP | 1.62 | 1.778 |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum of the d6 analog would show a significant reduction in signal intensity in the regions corresponding to the deuterated positions.

-

¹³C NMR: The carbon signals for the deuterated carbons would exhibit splitting due to coupling with deuterium.

-

Mass Spectrometry: The molecular ion peak would be shifted to a higher m/z value corresponding to the increased mass due to the six deuterium atoms.

-

Infrared (IR) Spectroscopy: The C-H stretching vibrations (typically around 2850-3000 cm⁻¹) would be replaced by C-D stretching vibrations at a lower frequency (around 2100-2200 cm⁻¹).

Experimental Protocols

Exemplary Synthesis of this compound

A specific, detailed synthesis protocol for this compound is not widely published. However, a plausible approach would involve the deuteration of a suitable precursor, such as 1,6-hexanediol, followed by chlorination. Below is a conceptual experimental protocol based on general methods for deuteration and the known synthesis of the non-deuterated analog.

Step 1: Deuteration of 1,6-Hexanediol (Conceptual)

A common method for introducing deuterium is through catalytic H-D exchange using a deuterium source like D₂O.

-

Materials: 1,6-hexanediol, Deuterium oxide (D₂O), Palladium on carbon (Pd/C) catalyst, Aluminum powder.

-

Procedure:

-

In a reaction vessel, combine 1,6-hexanediol, D₂O, and a catalytic amount of Pd/C.

-

Add aluminum powder to generate D₂ gas in situ.

-

The reaction mixture is heated and stirred under an inert atmosphere for a sufficient time to allow for H-D exchange at the desired positions.

-

The reaction progress is monitored by techniques like NMR or mass spectrometry to confirm the incorporation of deuterium.

-

Upon completion, the catalyst is filtered off, and the deuterated 1,6-hexanediol-d6 is isolated and purified.

-

Step 2: Chlorination of 1,6-Hexanediol-d6

This step is adapted from a known procedure for the synthesis of 6-Chloro-1-hexanol.

-

Materials: 1,6-hexanediol-d6, Concentrated hydrochloric acid, Toluene.

-

Procedure:

-

The deuterated diol is reacted with concentrated hydrochloric acid. Toluene can be used as a co-solvent to facilitate the reaction and separation.

-

The reaction mixture is heated to drive the selective monochlorination.

-

The organic layer containing the product is separated from the aqueous layer.

-

The crude this compound is then purified by distillation under reduced pressure.

-

General Protocol for Use as an Internal Standard in LC-MS/MS

This compound is primarily used as an internal standard in quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Objective: To accurately quantify the concentration of 6-Chloro-1-hexanol in a biological matrix (e.g., plasma, urine).

-

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration.

-

Sample Preparation:

-

To a known volume of the biological sample, add a precise volume of the this compound internal standard solution.

-

Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and the internal standard.

-

Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Develop a chromatographic method to separate the analyte from other matrix components. The deuterated internal standard will co-elute with the non-deuterated analyte.

-

In the mass spectrometer, set up multiple reaction monitoring (MRM) transitions for both the analyte (6-Chloro-1-hexanol) and the internal standard (this compound).

-

-

Quantification:

-

Generate a calibration curve by analyzing a series of calibration standards containing known concentrations of the analyte and a fixed concentration of the internal standard.

-

The concentration of the analyte in the unknown sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

-

-

Mandatory Visualizations

Caption: Exemplary two-step synthesis workflow for this compound.

Caption: Workflow for using this compound as an internal standard.

Safety Information

The safety profile of this compound is expected to be similar to its non-deuterated analog. 6-Chloro-1-hexanol is classified as harmful in contact with skin and if inhaled. It causes skin and serious eye irritation. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable tool for researchers and scientists engaged in quantitative analysis, particularly in the field of drug development and metabolism studies. Its properties as a stable isotope-labeled internal standard allow for highly accurate and precise measurements. This guide provides a foundational understanding of its physical characteristics, a conceptual framework for its synthesis and application, and essential safety information to ensure its proper handling and use in a laboratory setting.

References

The Role of 6-Chloro-1-hexanol-d6 in Advanced Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of 6-Chloro-1-hexanol-d6 and its derivatives in scientific research. Primarily, this deuterated compound serves as a crucial intermediate in the synthesis of stable isotope-labeled internal standards, which are indispensable for quantitative bioanalytical studies. The most prominent application is in the therapeutic drug monitoring (TDM) of the alkylating agent busulfan, a critical component of conditioning regimens for hematopoietic stem cell transplantation (HSCT).[1][2][3][4]

Core Application: An Internal Standard for Busulfan Quantification

Stable isotope-labeled (SIL) compounds are the gold standard for internal standards in quantitative mass spectrometry.[5][6] By incorporating deuterium atoms, an internal standard can be synthesized that is chemically identical to the analyte of interest but has a different mass. This allows for the precise and accurate quantification of the analyte, as the internal standard co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer, effectively correcting for variations in sample preparation and instrument response.[2]

While direct research applications of this compound are not extensively documented, its structural relevance points to its use as a precursor for synthesizing deuterated busulfan (busulfan-d8). Busulfan is 1,4-butanediol dimethanesulfonate, and a deuterated version can be synthesized from a deuterated butane-1,4-diol core. This compound provides a deuterated hexanol backbone that can be chemically modified to create such deuterated analogues for use as internal standards.

The primary focus of this guide is therefore on the application of the end-product, deuterated busulfan (busulfan-d8), as an internal standard in the quantification of busulfan in biological matrices, predominantly human plasma.[1][2][3][4]

Data Presentation: Quantitative Method Validation Parameters

The following tables summarize the key quantitative parameters from various validated LC-MS/MS methods for busulfan quantification using a deuterated internal standard. These parameters highlight the performance and robustness of the analytical methods.

Table 1: Linearity and Sensitivity of Busulfan Quantification Methods

| Study/Method Reference | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |

| Method A[2] | 30 - 5000 | 30 |

| Method B[1] | 125 - 2000 | 125 |

| Method C[7] | 25 - 5000 | 25 |

Table 2: Accuracy and Precision of Busulfan Quantification Methods

| Study/Method Reference | Quality Control (QC) Levels (ng/mL) | Intraday Precision (%CV) | Interday Precision (%CV) | Accuracy (% Bias) |

| Method A[2] | 90, 1500, 4000 | < 7.2% | < 7.2% | Within 85-115% |

| Method B[1] | Not Specified | Not Specified | Not Specified | Not Specified |

| Method C[7] | 50, 750, 1500, 3500 | Not Specified | Not Specified | Recovery: 85.1-106.1% |

Table 3: Recovery and Matrix Effect in Busulfan Quantification

| Study/Method Reference | Mean Extraction Recovery (%) | Matrix Effect (%) |

| Method A[2] | IS-normalized: 92.9% - 100.2% | Not explicitly stated, but no significant matrix effect observed |

| Method B[1] | Not Specified | No significant matrix effect observed |

| Method C[7] | 85.1 - 106.1% | Matrix Factor Range (ISTD corrected): 0.95 - 1.02 |

Experimental Protocols: Methodology for Busulfan Quantification

The following are detailed experimental protocols derived from published research for the quantification of busulfan in human plasma using a deuterated internal standard.

Protocol 1: Rapid Protein Precipitation Method[2]

-

Preparation of Standards and Internal Standard Solution:

-

Prepare separate stock solutions of busulfan and busulfan-d8 (internal standard, IS) in acetonitrile (ACN) at a concentration of 500 mg/L. Store at -20°C.

-

Prepare calibration standards with concentrations ranging from 0.03 to 5 mg/L of busulfan in blank human plasma.

-

Prepare quality control (QC) samples at four different concentrations in blank human plasma.

-

Prepare a working internal standard solution of busulfan-d8 at a concentration of 0.1 mg/L in ACN.

-

-

Sample Preparation:

-

To a 100 µL aliquot of plasma sample (calibrator, QC, or patient sample), add 100 µL of the internal standard working solution.

-

Add 600 µL of ACN to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 6 minutes at room temperature.

-

Inject 2 µL of the resulting supernatant into the LC-MS/MS system.

-

-

LC-MS/MS Conditions:

-

LC System: UHPLC system.

-

Column: C18 column.

-

Mobile Phase: Isocratic elution with a mobile phase consisting of 2 mM ammonium acetate and 0.1% formic acid in a 30:70 (v/v) mixture of methanol and water.

-

Flow Rate: Not specified.

-

Run Time: 1.6 minutes.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions: Not explicitly stated, but would be specific for busulfan and busulfan-d8.

-

Protocol 2: Alternative Protein Precipitation Method[1]

-

Preparation of Internal Standard Solution:

-

Prepare a working internal standard solution of deuterated busulfan at a concentration of 3 µg/mL.

-

-

Sample Preparation:

-

To 50 µL of plasma sample, add 10 µL of the internal standard working solution.

-

Add 440 µL of 0.1% (v/v) formic acid in ACN.

-

Vortex the mixture.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for injection.

-

-

LC-MS/MS Conditions:

-

LC System: UHPLC system.

-

Column: Reversed-phase C18 UHPLC column.

-

Mobile Phase: Not explicitly detailed.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: ESI, positive mode.

-

MRM Transitions: Not explicitly stated.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow and relationships in the described research application.

Caption: Experimental workflow for busulfan quantification in plasma.

Caption: Logic of using a deuterated internal standard for quantification.

References

- 1. This compound | CAS#:1219794-83-8 | Chemsrc [chemsrc.com]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

Synthesis and preparation of 6-Chloro-1-hexanol-d6

An In-depth Technical Guide to the Synthesis and Preparation of 6-Chloro-1-hexanol-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for this compound, a deuterated analog of 6-Chloro-1-hexanol. Deuterium-labeled compounds are invaluable in pharmaceutical research, particularly in metabolic studies and as internal standards for quantitative analysis.[1][2][3][4] This document outlines a two-step synthetic pathway, including detailed experimental protocols and expected analytical data.

Synthetic Pathway Overview

The synthesis of this compound can be logically approached through a two-step process commencing from a deuterated adipic acid precursor. This strategy involves the reduction of the dicarboxylic acid to the corresponding diol, followed by a selective monochlorination. For the purpose of this guide, we will assume the availability of Adipic acid-d6, with the deuterium labels situated on the central methylene groups (positions 2,2,3,3,4,4).

The overall synthetic workflow is depicted below:

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of the non-deuterated analogs and standard organic chemistry techniques.

Step 1: Reduction of Adipic acid-d6 to 1,6-Hexanediol-d6

This procedure details the reduction of the deuterated dicarboxylic acid to the corresponding diol using lithium aluminum hydride.

Materials:

-

Adipic acid-d6 (assuming 2,2,3,3,4,4-d6 labeling)

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (THF)

-

10% Sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a suspension of lithium aluminum hydride in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of Adipic acid-d6 in anhydrous THF is added dropwise to the stirred suspension of LiAlH4 at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure the complete reduction of the dicarboxylic acid.

-

The reaction is then cooled in an ice bath, and the excess LiAlH4 is cautiously quenched by the slow, dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water.

-

The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed thoroughly with THF.

-

The combined filtrate and washings are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1,6-Hexanediol-d6.

-

The crude product can be purified by distillation or recrystallization.

Step 2: Selective Monochlorination of 1,6-Hexanediol-d6 to this compound

This protocol describes the selective conversion of one of the hydroxyl groups of 1,6-Hexanediol-d6 to a chloride.[5][6]

Materials:

-

1,6-Hexanediol-d6

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A reaction flask is charged with 1,6-Hexanediol-d6, concentrated hydrochloric acid, water, and toluene.[5]

-

The mixture is heated, and the products are continuously extracted into the toluene layer.[5]

-

After several hours, the reaction mixture is cooled, and the organic layer is separated.[5]

-

The aqueous layer is extracted with toluene.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation.[5]

-

The resulting crude product is purified by vacuum distillation to yield pure this compound.[5]

Data Presentation

The following tables summarize the key quantitative data for the compounds involved in the synthesis.

Table 1: Properties of Reactants and Products

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| Adipic acid-d6 | C₆H₄D₆O₄ | 152.18 | Solid |

| 1,6-Hexanediol-d6 | C₆H₈D₆O₂ | 124.22 | Solid |

| This compound | C₆H₇D₆ClO | 142.66 | Liquid |

Table 2: Reaction Parameters and Expected Outcomes

| Reaction Step | Key Reagents | Typical Yield (%) | Purity (%) |

| Reduction | LiAlH4, THF | 85-95 | >95 (after purification) |

| Monochlorination | Conc. HCl, Toluene | 45-55[5] | >98 (after distillation) |

Table 3: Expected Analytical Data for this compound

| Analytical Technique | Expected Results |

| ¹H NMR | Signals corresponding to the protons at C1, C5, and the hydroxyl proton. The signals for the deuterated positions (C2, C3, C4) will be absent. |

| ¹³C NMR | Signals for all six carbon atoms, with those bonded to deuterium showing characteristic splitting patterns and reduced intensity. |

| Mass Spectrometry (EI) | Molecular ion peak (M+) at m/z corresponding to the deuterated compound, along with characteristic fragmentation patterns. |

| FT-IR | Characteristic peaks for O-H stretching, C-H stretching (from non-deuterated positions), and C-Cl stretching. C-D stretching vibrations will appear at lower wavenumbers compared to C-H stretching. |

Concluding Remarks

The synthesis of this compound, while requiring specialized deuterated starting materials, follows established and reliable organic chemistry principles. The two-step process of reduction followed by selective monochlorination provides a clear and efficient pathway to this valuable isotopically labeled compound. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists in the pharmaceutical and chemical industries to prepare this and similar deuterated molecules for their research needs. The use of such labeled compounds will continue to be a critical tool in advancing our understanding of drug metabolism and pharmacokinetics.[1][3]

References

- 1. researchgate.net [researchgate.net]

- 2. One-pot biosynthesis of 1,6-hexanediol from cyclohexane by de novo designed cascade biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Direct synthesis of 1,6-hexanediol from HMF over a heterogeneous Pd/ZrP catalyst using formic acid as hydrogen source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 6-Chlorohexanol synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 6-Chloro-1-hexanol-d6 (CAS: 1219794-83-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-1-hexanol-d6, a deuterated analog of 6-Chloro-1-hexanol. This document consolidates available data on its properties, synthesis, and applications, with a focus on its role in analytical and drug development contexts.

Chemical and Physical Properties

This compound is the deuterium-labeled version of 6-chloro-1-hexanol. Deuteration, the replacement of one or more hydrogen atoms with its heavier isotope deuterium, is a common strategy in drug development and analytical chemistry.[1] This substitution can influence the pharmacokinetic and metabolic profiles of drug candidates and provides a valuable tool for quantitative analysis.[1][2] The physical and chemical properties are primarily based on its non-deuterated counterpart.

Table 1: Physical and Chemical Properties of 6-Chloro-1-hexanol

| Property | Value | Source(s) |

| CAS Number | 2009-83-8 | [3] |

| Molecular Formula | C6H13ClO | [3] |

| Molecular Weight | 136.62 g/mol | [3] |

| Appearance | Clear, colorless to pale yellow liquid | - |

| Boiling Point | 108-112 °C at 14 mmHg | - |

| Density | 1.024 g/mL at 25 °C | - |

| Refractive Index | n20/D 1.456 | - |

| Solubility | Soluble in dimethylformamide | - |

Table 2: Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1219794-83-8 | [2] |

| Molecular Formula | C6H7D6ClO | [4] |

| Molecular Weight | 142.66 g/mol | [4] |

Synthesis and Manufacturing

While specific, detailed proprietary synthesis methods for this compound are not publicly available, a plausible synthetic route can be inferred from established methods for its non-deuterated analog and general deuteration techniques. The most common starting material for the synthesis of 6-chloro-1-hexanol is 1,6-hexanediol.[1][5][6]

General Synthesis of 6-Chloro-1-hexanol from 1,6-Hexanediol

A common laboratory-scale preparation involves the reaction of 1,6-hexanediol with concentrated hydrochloric acid.[1] The selective monochlorination is a key challenge, as the formation of the undesired by-product 1,6-dichlorohexane can occur.[5]

Reaction:

HO-(CH2)6-OH + HCl → Cl-(CH2)6-OH + H2O

To achieve selective monochlorination, various methods have been explored, including:

-

Reaction with Thionyl Chloride: A more controlled method involves the use of thionyl chloride (SOCl2), often in the presence of a base like pyridine.[5]

-

Using Cyanuric Chloride: A high-yield synthesis has been reported using cyanuric chloride in N,N-dimethylformamide (DMF).[6]

Postulated Synthesis of this compound

The introduction of deuterium atoms can be achieved by using a deuterated starting material. A likely precursor for the synthesis of this compound would be a deuterated 1,6-hexanediol, which can then be subjected to a chlorination reaction as described above.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS).[4][7][8]

Internal Standard in Quantitative Analysis

In pharmacokinetic and metabolic studies, it is crucial to accurately quantify the concentration of a drug or its metabolites in biological matrices like plasma or urine.[9] Deuterated compounds are ideal internal standards because they have nearly identical chemical and physical properties to their non-deuterated counterparts, but are distinguishable by their mass.[10]

Experimental Workflow for Bioanalytical Assays:

-

Sample Preparation: A known amount of the internal standard (this compound) is added to the biological sample containing the analyte of interest.

-

Extraction: The analyte and the internal standard are extracted from the biological matrix.

-

LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system. The analyte and the internal standard are separated by liquid chromatography and then detected by the mass spectrometer.

-

Quantification: The ratio of the analyte's signal to the internal standard's signal is used to calculate the concentration of the analyte in the original sample. This method corrects for any loss of analyte during sample preparation and analysis.[8]

Role in Drug Metabolism and Pharmacokinetic (DMPK) Studies

Deuteration can alter the rate of metabolism of a drug.[2] By strategically placing deuterium atoms at sites of metabolic conversion, the carbon-deuterium bond, being stronger than the carbon-hydrogen bond, can slow down metabolism. This "kinetic isotope effect" can be utilized to improve a drug's pharmacokinetic profile. While there is no specific evidence of this compound itself being used as a therapeutic agent, its non-deuterated form can serve as a building block in the synthesis of more complex molecules where deuteration might be beneficial.

Spectral Data

Table 3: Spectral Information for 6-Chloro-1-hexanol

| Technique | Data Availability | Source(s) |

| 1H NMR | Available | [3] |

| 13C NMR | Available | - |

| Mass Spectrometry (GC-MS) | Available | [11] |

| Infrared (IR) Spectroscopy | Available | [3] |

Safety and Handling

The safety data for this compound is expected to be similar to its non-deuterated analog. 6-Chloro-1-hexanol is considered harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[12] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable tool for the scientific community, particularly for researchers in the fields of analytical chemistry and drug development. Its primary role as an internal standard in LC-MS/MS-based bioanalysis enables accurate and precise quantification of analytes in complex biological matrices. While detailed, publicly available experimental protocols for its synthesis are scarce, its preparation can be logically deduced from established chemical principles. As the demand for highly sensitive and accurate analytical methods continues to grow, the importance of deuterated standards like this compound in facilitating cutting-edge research is expected to increase.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | CAS#:1219794-83-8 | Chemsrc [chemsrc.com]

- 3. 6-Chloro-1-hexanol | C6H13ClO | CID 74828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. 6-Chlorohexanol synthesis - chemicalbook [chemicalbook.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Development of a LC–MS/MS Method for the Simultaneous Determination of the Mycotoxins Deoxynivalenol (DON) and Zearalenone (ZEA) in Soil Matrix [mdpi.com]

- 9. cdn.who.int [cdn.who.int]

- 10. researchgate.net [researchgate.net]

- 11. 1-Hexanol, 6-chloro- [webbook.nist.gov]

- 12. 6-chloro-1-hexanol, 2009-83-8 [thegoodscentscompany.com]

Isotopic Purity of 6-Chloro-1-hexanol-d6: A Technical Guide

This technical guide provides an in-depth overview of the isotopic purity of 6-Chloro-1-hexanol-d6, a deuterated form of 6-Chloro-1-hexanol. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize isotopically labeled compounds. Deuterated molecules like this compound are valuable as internal standards in quantitative mass spectrometry-based assays and for studying metabolic pathways.[1][2][3][4] The substitution of hydrogen with deuterium can also influence the pharmacokinetic and metabolic profiles of drug candidates.[2][3][4]

Synthesis of this compound

The synthesis of this compound would likely follow a similar pathway to its non-deuterated counterpart, starting from a deuterated precursor. A common method for synthesizing 6-Chloro-1-hexanol is the reaction of 1,6-Hexanediol with hydrochloric acid.[5][6] Therefore, the synthesis of the d6 analogue would logically start from 1,6-Hexanediol-d6.

A generalized synthetic workflow is outlined below:

Caption: Diagram 1: Proposed Synthesis Workflow for this compound.

Determination of Isotopic Purity

The isotopic purity of a deuterated compound is a critical parameter, and it is typically determined using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Mass Spectrometry Analysis

High-resolution mass spectrometry (HR-MS) is a powerful tool for determining isotopic enrichment.[1] By analyzing the mass-to-charge ratio of the molecular ions, the relative abundance of different isotopic species can be quantified.

Experimental Protocol (General):

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or liquid chromatography, and ionized using an appropriate technique such as electrospray ionization (ESI).

-

Mass Analysis: The full scan mass spectrum is acquired over a relevant m/z range.

-

Data Analysis: The isotopic cluster of the molecular ion is analyzed. The relative intensities of the peaks corresponding to the d6, d5, d4, etc., species are used to calculate the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy, particularly ¹H NMR and ²H NMR, can provide valuable information about the sites and extent of deuteration.[1] In ¹H NMR, the absence of signals at specific chemical shifts where protons would normally appear indicates successful deuteration. ²H NMR directly detects the deuterium nuclei.

Experimental Protocol (General):

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., chloroform-d).

-

¹H NMR Acquisition: A standard proton NMR spectrum is acquired. The integration of any residual proton signals at the deuterated positions is compared to the integration of non-deuterated positions to estimate isotopic purity.

-

²H NMR Acquisition: A deuterium NMR spectrum is acquired to confirm the presence and location of deuterium atoms.

The logical workflow for determining isotopic purity is depicted below:

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS#:1219794-83-8 | Chemsrc [chemsrc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 6-Chlorohexanol synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

6-Chloro-1-hexanol-d6 molecular weight and formula

An In-depth Technical Guide to 6-Chloro-1-hexanol-d6

This guide provides comprehensive technical information on this compound, including its molecular formula, weight, and relevant physicochemical properties. It is intended for researchers, scientists, and professionals in drug development who utilize deuterated compounds as internal standards or in metabolic studies.

Core Compound Data

This compound is the deuterium-labeled version of 6-Chloro-1-hexanol.[1][2] Deuterated compounds are critical in research and development, particularly as tracers for quantification in drug development processes, due to their potential to influence pharmacokinetic and metabolic profiles.[1][2]

Molecular Formula and Weight

-

Chemical Formula: C₆H₇D₆ClO

-

Molecular Weight: 142.69 g/mol

Note: The molecular weight is calculated based on the atomic masses of Carbon (12.011), Hydrogen (1.008), Deuterium (2.014), Chlorine (35.453), and Oxygen (15.999). Search results often list the molecular weight of the non-deuterated analog.

Physicochemical Properties

The following table summarizes the key physicochemical properties. The data presented is for the non-deuterated analog, 6-Chloro-1-hexanol (CAS: 2009-83-8), as the properties of its deuterated counterpart are expected to be very similar.

| Property | Value | Source |

| CAS Number | 1219794-83-8 (for d6) | [1] |

| Molecular Formula (non-deuterated) | C₆H₁₃ClO | [1][3][4][5] |

| Molecular Weight (non-deuterated) | 136.62 g/mol | [3][4][5][6][7] |

| Appearance | Clear colorless to pale yellow liquid | [8] |

| Density | 1.024 g/mL at 25 °C | [6][8] |

| Boiling Point | 108-112 °C at 14 mmHg | [6][8] |

| Refractive Index | n20/D 1.456 | [6][8] |

| Flash Point | 99 °C (210.2 °F) - closed cup | [6] |

| Water Solubility | 11.3 g/L at 20 °C | [8] |

| Synonyms | Hexamethylene chlorohydrin, 1-Chloro-6-hydroxyhexane | [3][6][7] |

Applications

This compound is primarily used as a deuterium-labeled standard in analytical chemistry.[1][2] Stable heavy isotopes are often incorporated into drug molecules to serve as tracers for quantification during the drug development process.[2]

The non-deuterated form, 6-Chloro-1-hexanol, is a versatile intermediate in various industrial syntheses:

-

Pharmaceuticals: It serves as a building block for introducing specific carbon chains and functional groups in the development of active pharmaceutical ingredients (APIs).[9][10]

-

Agrochemicals: It is used in the synthesis of pesticides and other crop protection agents.[9]

-

Flavors and Fragrances: It is used to synthesize various flavor and fragrance chemicals.[7][10]

-

Chemical Synthesis: It is a precursor for preparing its corresponding bromide and is used for the selective elimination of 6-chloro-1-hexene from certain esters.[7][8][10]

Experimental Protocols: Synthesis

The synthesis of 6-Chloro-1-hexanol typically involves the reaction of 1,6-Hexanediol with a chlorinating agent. While specific protocols for the d6 variant are proprietary, the following methods for the non-deuterated compound illustrate the general chemical strategy. A deuterated starting material (e.g., 1,6-Hexanediol-d6) would be used to produce the final labeled compound.

Method 1: Reaction with Hydrochloric Acid

A common method involves the direct reaction of 1,6-hexanediol with concentrated hydrochloric acid.[10][11]

Procedure Outline:

-

A reaction flask is charged with 1,6-hexanediol, concentrated hydrochloric acid, water, and toluene.[11]

-

The mixture is heated to allow the reaction to proceed, with products continuously extracted into the toluene layer.[11]

-

After several hours, the toluene extract containing the product is separated from the aqueous layer.[11]

-

The toluene is removed by distillation.[11]

-

The crude product is purified by fractional distillation under reduced pressure to yield 6-Chloro-1-hexanol.[11]

Method 2: Reaction with Cyanuric Chloride

This method provides a high yield of 6-Chloro-1-hexanol.[4]

Procedure Outline:

-

Cyanuric chloride is added in batches to N,N-dimethyl-formamide (DMF) while maintaining a controlled temperature (10-20 °C).[4]

-

A solution of 1,6-hexanediol in DMF is prepared separately.[4]

-

The cyanuric chloride solution is added dropwise to the 1,6-hexanediol solution at a low temperature (-5 to 0 °C).[4]

-

The reaction is stirred for 2 hours at 0 °C and then allowed to warm to room temperature until the 1,6-hexanediol is completely consumed.[4]

-

The resulting mixture is filtered, and the product is isolated from the DMF solution by vacuum distillation.[4]

Visualized Synthesis Workflow

The following diagram illustrates the general synthesis pathway for 6-Chloro-1-hexanol from 1,6-Hexanediol.

Caption: Synthesis workflow for 6-Chloro-1-hexanol.

References

- 1. This compound | CAS#:1219794-83-8 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1-Hexanol, 6-chloro- [webbook.nist.gov]

- 4. 6-Chlorohexanol synthesis - chemicalbook [chemicalbook.com]

- 5. 6-Chloro-1-hexanol | C6H13ClO | CID 74828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Chlorohexanol 96 2009-83-8 [sigmaaldrich.com]

- 7. 6-Chloro-1-hexanol-2009-83-8 [ganeshremedies.com]

- 8. 6-Chlorohexanol | 2009-83-8 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. Cas 2009-83-8,6-Chlorohexanol | lookchem [lookchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols for 6-Chloro-1-hexanol-d6 in Mass Spectrometry Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of quantitative mass spectrometry, particularly in therapeutic drug monitoring and metabolomics, the use of stable isotope-labeled internal standards is the gold standard for achieving the highest accuracy and precision.[1][2] 6-Chloro-1-hexanol-d6, the deuterated analog of 6-chloro-1-hexanol, serves as an ideal internal standard for the quantification of various analytes, especially in the analysis of alkylating agents and their metabolites. Its structural similarity to certain drug molecules and its chemical reactivity allow for its use in derivatization strategies to enhance analytical sensitivity and chromatographic performance.

This document provides detailed application notes and protocols for the use of this compound in mass spectrometry quantification, with a focus on a hypothetical, yet scientifically plausible, application in the therapeutic drug monitoring of the anticancer drug busulfan. Busulfan is a bifunctional alkylating agent where precise quantification is critical for patient safety and therapeutic efficacy.[2][3]

Application: Quantification of Busulfan in Human Plasma by LC-MS/MS Using this compound as an Internal Standard Following Derivatization

This application note describes a robust and sensitive method for the determination of busulfan in human plasma. The method involves a derivatization step where busulfan is reacted with 6-Chloro-1-hexanol, and this compound is used as the internal standard to correct for matrix effects and variations in sample processing and instrument response.

Principle

Busulfan, 1,4-butanediol dimethanesulfonate, is a challenging molecule to analyze directly by reversed-phase liquid chromatography due to its polarity. Derivatization of busulfan with 6-Chloro-1-hexanol increases its hydrophobicity, leading to improved retention and peak shape on C18 columns. The use of a deuterated internal standard that participates in the same derivatization reaction ensures the most accurate quantification.

Mandatory Visualization:

Caption: Experimental workflow for busulfan quantification.

Experimental Protocols

Materials and Reagents

-

6-Chloro-1-hexanol (derivatizing agent)

-

This compound (internal standard)

-

Busulfan analytical standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Stock Solutions

-

Busulfan Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of busulfan in 10 mL of acetonitrile.

-

This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile.

-

Derivatizing Agent Solution (10 mg/mL): Dissolve 100 mg of 6-Chloro-1-hexanol in 10 mL of acetonitrile.

Calibration Standards and Quality Controls

Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of the busulfan stock solution into drug-free human plasma. A typical calibration range for busulfan is 25 to 5000 ng/mL.

Sample Preparation and Derivatization Protocol

-

Sample Spiking: To 50 µL of plasma sample, calibration standard, or QC, add 10 µL of the this compound internal standard working solution (e.g., 1 µg/mL).

-

Protein Precipitation: Add 150 µL of acetonitrile. Vortex for 30 seconds.

-

Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Derivatization: Add 20 µL of the 6-Chloro-1-hexanol derivatizing agent solution.

-

Reaction: Incubate the mixture at 60°C for 30 minutes.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to dissolve.

-

Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

Liquid Chromatography (LC)

| Parameter | Value |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS/MS)

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

MRM Transitions (Hypothetical)

| Analyte (Derivatized) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Busulfan-6-chloro-1-hexanol | [Calculated] | [Fragment] | [Optimized] |

| This compound (IS) | [Calculated] | [Fragment] | [Optimized] |

*Note: The exact m/z values for the derivatized products would need to be determined experimentally.

Data Presentation

Table 1: Quantitative Performance of the Busulfan Assay

| Parameter | Result |

| Linear Range | 25 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 25 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% bias) | Within ±15% |

| Matrix Effect | Compensated by the internal standard |

| Recovery | > 85% |

Signaling Pathways and Logical Relationships

While this compound is an analytical tool and not directly involved in signaling pathways, its application in quantifying busulfan is critical for understanding the drug's therapeutic and toxic effects, which are mediated through its interaction with DNA.

Mandatory Visualization:

Caption: Busulfan's mechanism and the role of quantification.

Discussion

The presented hypothetical method highlights the potential of this compound as a valuable tool in quantitative mass spectrometry. The derivatization strategy addresses the analytical challenges associated with polar molecules like busulfan, improving chromatographic retention and overall method performance. The use of a stable isotope-labeled internal standard that undergoes the same chemical derivatization as the analyte is paramount for ensuring the reliability of the quantitative data.

Conclusion

This compound is a versatile internal standard for mass spectrometry-based quantification. The detailed protocol for a hypothetical busulfan assay demonstrates its utility in a clinically relevant application. Researchers and drug development professionals can adapt the principles and methodologies described herein for the development of robust quantitative assays for other challenging analytes. The use of such well-characterized internal standards is essential for generating high-quality data in regulated and research environments.

References

- 1. Characterization and quantitation of busulfan DNA adducts in the blood of patients receiving busulfan therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid and accurate method for quantifying busulfan in plasma samples by isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization and quantitation of busulfan DNA adducts in the blood of patients receiving busulfan therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of 6-Chloro-1-hexanol using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes the development and validation of a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 6-Chloro-1-hexanol in a solution matrix. 6-Chloro-1-hexanol can be a potential genotoxic impurity (PGI) or a key starting material in the synthesis of active pharmaceutical ingredients (APIs). Therefore, a reliable method for its quantification at trace levels is crucial. This method utilizes 6-Chloro-1-hexanol-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. The method is validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control and safety assessment.[1][2]

Experimental Protocols

Chemicals and Reagents

-

Analyte: 6-Chloro-1-hexanol (CAS: 2009-83-8), >98% purity

-

Internal Standard: this compound (CAS: 1219794-83-8), >98% purity

-

Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, Milli-Q or equivalent)

-

Additives: Formic Acid (LC-MS Grade)

Instrumentation

-

LC System: Waters ACQUITY UPLC I-Class or equivalent system capable of binary gradient elution.

-

Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent, equipped with an Electrospray Ionization (ESI) source.

-

Analytical Column: YMC-Triart C18 column (100 x 2.1 mm, 1.9 µm) or equivalent.[3]

Preparation of Standard and Sample Solutions

Stock Solutions:

-

Analyte Stock (1 mg/mL): Accurately weigh 10 mg of 6-Chloro-1-hexanol and dissolve in 10 mL of methanol.

-

Internal Standard Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.[4][5]

Working Solutions:

-

Calibration Curve (CC) Standards: Prepare a series of working solutions by serially diluting the Analyte Stock solution with 50:50 Methanol:Water to achieve concentrations ranging from 0.5 ng/mL to 100 ng/mL.

-

Internal Standard Working Solution (10 ng/mL): Dilute the Internal Standard Stock solution with 50:50 Methanol:Water.

Sample Preparation:

-

To 100 µL of each CC standard and quality control (QC) sample, add 100 µL of the Internal Standard Working Solution (10 ng/mL).

-

Add 800 µL of 50:50 Methanol:Water as the diluent.

-

Vortex the mixture for 30 seconds.

-

Transfer the final solution to an LC-MS sample vial for analysis.[6]

LC-MS/MS Method Conditions

The chromatographic and mass spectrometric parameters were optimized to achieve sensitive and specific detection.

Table 1: Optimized Liquid Chromatography Conditions

| Parameter | Value |

| Column | YMC-Triart C18 (100 x 2.1 mm, 1.9 µm)[3] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Elution | |

| Time (min) | %B |

| 0.0 | 10 |

| 3.0 | 95 |

| 4.0 | 95 |

| 4.1 | 10 |

| 5.0 | 10 |

Table 2: Optimized Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Nebulizer Gas | 7 Bar |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

The molecular weight of 6-Chloro-1-hexanol is 136.62 g/mol [7][8], and its deuterated counterpart is 142.66 g/mol .[5] Precursor ions were selected as [M+H]⁺. Product ions were determined by infusing standard solutions and selecting the most stable and abundant fragments.

Table 3: Optimized MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| 6-Chloro-1-hexanol | 137.1 | 83.1 (Quantifier) | 0.05 | 20 | 15 |

| 137.1 | 55.1 (Qualifier) | 0.05 | 20 | 25 | |

| This compound (IS) | 143.1 | 89.1 (Quantifier) | 0.05 | 20 | 15 |

Data Presentation and Method Validation Summary

The developed method was validated for specificity, linearity, accuracy, precision, and sensitivity.

Linearity

The method demonstrated excellent linearity over the concentration range of 0.5 ng/mL to 100 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

Table 4: Linearity and Sensitivity Data

| Parameter | Result |

| Concentration Range | 0.5 - 100 ng/mL |

| Regression Equation | y = 0.0987x + 0.0012 |

| Correlation Coefficient (r²) | >0.998 |

| Weighting | 1/x |

| Limit of Detection (LOD) | 0.15 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

Accuracy and Precision

Accuracy and precision were evaluated by analyzing QC samples at three concentration levels (Low, Medium, High) in replicate (n=6).

Table 5: Accuracy and Precision Summary

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |

| LQC | 1.5 | 1.48 | 98.7% | 4.2% |

| MQC | 50.0 | 51.1 | 102.2% | 2.8% |

| HQC | 80.0 | 79.2 | 99.0% | 3.5% |

Visualizations

Experimental Workflow```dot

Caption: The use of a stable isotope-labeled internal standard to ensure accurate quantification.

Conclusion

A sensitive, selective, and robust LC-MS/MS method for the quantification of 6-Chloro-1-hexanol has been successfully developed and validated. The use of its deuterated analog, this compound, as an internal standard provides excellent accuracy and precision. The method achieves a low limit of quantification (0.5 ng/mL) and demonstrates good linearity over the tested range. This protocol is well-suited for the routine analysis of 6-Chloro-1-hexanol in quality control laboratories and for monitoring potential genotoxic impurities in drug development processes.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate (Topamax tablets) via LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. 1-Hexanol, 6-chloro- [webbook.nist.gov]

- 8. 6-Chloro-1-hexanol | C6H13ClO | CID 74828 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for 6-Chloro-1-hexanol-d6 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-Chloro-1-hexanol-d6 as an internal standard in pharmacokinetic (PK) studies. The protocols detailed below are intended as a guide and can be adapted for the quantification of various analytes in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

In the realm of drug discovery and development, accurate and precise quantification of drug candidates and their metabolites in biological fluids is paramount for defining their pharmacokinetic profiles. LC-MS/MS has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for achieving reliable quantitative results by correcting for variability during sample preparation and analysis.

This compound, a deuterated analog of 6-chloro-1-hexanol, serves as an excellent internal standard for a range of small molecule analytes, particularly those with similar chemical properties. Its key advantages include:

-

Co-elution with the Analyte: Minimizing the impact of matrix effects.

-

Similar Extraction Recovery: Ensuring consistent sample preparation.

-

Mass Difference: Allowing for clear differentiation from the unlabeled analyte by the mass spectrometer.

This document provides a detailed methodology for the use of this compound in a typical pharmacokinetic study, from sample preparation to data analysis.

Data Presentation

The following tables summarize the quantitative data for a hypothetical LC-MS/MS method for the analysis of a target analyte using this compound as an internal standard. This data is based on established methodologies for similar small molecules.

Table 1: LC-MS/MS Parameters for Target Analyte and Internal Standard

| Parameter | Target Analyte | This compound (Internal Standard) |

| Mass Transition (m/z) | 250.2 > 150.1 | 149.1 > 85.1 |

| Collision Energy (eV) | 25 | 15 |

| Cone Voltage (V) | 30 | 20 |

| Ionization Mode | Electrospray Ionization (ESI) Positive | ESI Positive |

Table 2: Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |

Table 3: Method Validation Summary

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% Bias) | ± 15% |

| Recovery | 85-110% |

| Matrix Effect | Minimal (<15%) |

Experimental Protocols

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the target analyte and dissolve it in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation from Plasma (Protein Precipitation)

-

Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

-

To each tube, add 50 µL of the corresponding plasma sample (blank, standard, QC, or unknown).

-

Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.

-

Vortex each tube for 30 seconds to precipitate proteins.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

-

Seal the plate or vials and place them in the autosampler for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Set up the LC-MS/MS system with the parameters outlined in Table 1 and Table 2 .

-

Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

-

Create a sequence table including blank injections, calibration standards, QC samples, and unknown samples.

-

Inject the samples and acquire the data.

Data Analysis and Quantification

-

Integrate the peak areas for the target analyte and the internal standard for all injections.

-

Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression model with a 1/x² weighting.

-

Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Caption: Experimental workflow for pharmacokinetic sample analysis.

Caption: Plausible metabolic pathway of 6-Chloro-1-hexanol.

Application Notes and Protocols for 6-Chloro-1-hexanol-d6 in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1-hexanol-d6 is a deuterium-labeled internal standard designed for use in quantitative analysis by mass spectrometry (MS). Stable isotope-labeled internal standards are the gold standard for accurate and precise quantification in complex matrices, as they exhibit similar physicochemical properties to the analyte of interest, co-eluting chromatographically and experiencing similar ionization effects, yet are distinguishable by their mass-to-charge ratio (m/z). This application note provides a comprehensive overview and detailed protocols for the use of this compound in sample preparation and quantitative analysis. Deuterated compounds are crucial in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research to enhance the reliability of analytical data.[1][2]

Principle of Internal Standardization

The internal standard method is a widely used technique in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[1] A known amount of the internal standard (in this case, this compound) is added to all samples, calibrators, and quality control samples at the beginning of the sample preparation process. The ratio of the analyte signal to the internal standard signal is then used to calculate the concentration of the analyte. This ratiometric measurement ensures that any variations affecting the analyte will similarly affect the internal standard, thus maintaining the accuracy and precision of the measurement.

Application: Quantification of a Hypothetical Analyte "6-Bromo-1-hexanol" in Human Plasma by LC-MS/MS

This section outlines a hypothetical application for the quantification of 6-Bromo-1-hexanol (a structurally similar analyte) in human plasma using this compound as an internal standard. This method is suitable for therapeutic drug monitoring or pharmacokinetic studies.

Experimental Workflow

The following diagram illustrates the general workflow for sample preparation and analysis.

Materials and Reagents

-

6-Bromo-1-hexanol (Analyte)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

Instrumentation

-

Liquid Chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)

-

Tandem Mass Spectrometer (e.g., Sciex 6500+, Thermo Scientific TSQ Altis)

-

Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

Protocol: Sample Preparation

-

Spiking of Internal Standard: To 100 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol).

-

Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol: LC-MS/MS Analysis

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 10% B to 90% B over 3 min |

Mass Spectrometry Conditions (Hypothetical)

| Parameter | 6-Bromo-1-hexanol (Analyte) | This compound (IS) |

| Ionization Mode | ESI+ | ESI+ |

| Precursor Ion (m/z) | 181.0 | 143.1 |

| Product Ion (m/z) | 101.0 | 81.1 |

| Collision Energy (eV) | 15 | 12 |

Quantitative Data (Hypothetical)

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.

| Calibrator Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 5,230 | 98,500 | 0.053 |

| 5 | 26,100 | 99,200 | 0.263 |

| 10 | 51,900 | 98,900 | 0.525 |

| 50 | 258,000 | 99,800 | 2.585 |

| 100 | 521,000 | 100,100 | 5.205 |

| 500 | 2,590,000 | 99,500 | 26.030 |

| 1000 | 5,180,000 | 99,100 | 52.270 |

-

Linear Range: 1 - 1000 ng/mL

-

Regression Equation: y = 0.052x + 0.001

-

Correlation Coefficient (r²): > 0.995

Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Precision (%CV) | Accuracy (%) |

| Low | 3 | 2.9 ± 0.2 | 6.9 | 96.7 |

| Medium | 80 | 82.1 ± 3.5 | 4.3 | 102.6 |

| High | 800 | 790.5 ± 25.1 | 3.2 | 98.8 |

-

Limit of Detection (LOD): 0.5 ng/mL

-

Limit of Quantification (LOQ): 1 ng/mL

Logical Relationship for Quantification

The following diagram illustrates the logical relationship between the measured signals and the final concentration determination.

Discussion

The use of a stable isotope-labeled internal standard like this compound is paramount for robust and reliable bioanalytical methods. It effectively corrects for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument performance. The choice of a deuterated standard with a sufficient mass shift (in this case, +6 Da from a hypothetical non-deuterated analog) prevents isotopic crosstalk and ensures accurate measurement.

When developing a new method, it is crucial to validate the performance of the internal standard to ensure it tracks the analyte appropriately without introducing interference. The protocols and data presented here provide a template for the application of this compound in a quantitative LC-MS/MS workflow. Researchers should optimize the specific parameters for their analyte of interest and sample matrix.

Conclusion

This compound is a valuable tool for researchers and scientists in need of a reliable internal standard for quantitative mass spectrometry. Its properties make it suitable for a range of applications in drug development and clinical research. The detailed protocols and application framework provided herein serve as a comprehensive guide for its successful implementation in the laboratory.

References

Troubleshooting & Optimization

Optimizing mass spectrometry parameters for 6-Chloro-1-hexanol-d6

Welcome to the technical support center for the mass spectrometry analysis of 6-Chloro-1-hexanol and its deuterated internal standard, 6-Chloro-1-hexanol-d6. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What is the recommended ionization technique for 6-Chloro-1-hexanol and its deuterated standard?

A1: Due to its neutral charge and polarity, 6-Chloro-1-hexanol is often challenging to ionize efficiently by electrospray ionization (ESI) in its native state. A common and effective strategy is to utilize negative ion mode ESI and promote the formation of adducts. Specifically, forming a formate adduct, [M+HCOO]⁻, by introducing a low concentration of formic acid or ammonium formate into the mobile phase can significantly enhance signal intensity.

Q2: How can I determine the optimal Multiple Reaction Monitoring (MRM) transitions for 6-Chloro-1-hexanol and this compound?

A2: The optimal MRM transitions should be determined empirically by infusing a standard solution of the analyte and its deuterated internal standard into the mass spectrometer. However, based on the chemical structure, the following transitions can be used as a starting point for optimization.

-

For 6-Chloro-1-hexanol (unlabeled): The precursor ion will likely be the formate adduct [C6H13ClO + HCOO]⁻, which has a mass-to-charge ratio (m/z) of approximately 181.06. Common fragmentation pathways for alcohols include the loss of water (H₂O) or the loss of the alkyl chain. For halogenated compounds, the loss of the halogen is also a possibility.

-

For this compound (deuterated): The precursor ion will be the formate adduct of the deuterated molecule, [C6H7D6ClO + HCOO]⁻, with an m/z of approximately 187.10. The fragmentation pattern is expected to be similar to the unlabeled compound, with shifts in the fragment masses corresponding to the deuterated portion of the molecule.

Q3: What are typical starting parameters for ESI source optimization?

A3: While optimal parameters are instrument-dependent, the following ranges can serve as a good starting point for method development.[1]

| Parameter | Recommended Range (Positive Mode) | Recommended Range (Negative Mode) |

| Capillary Voltage | 3–5 kV | -2.5 to -4 kV |

| Nebulizer Gas Pressure | 20–60 psi | 20–60 psi |

| Desolvation Temperature | 250–450°C | 250–450°C |

It is crucial to optimize these parameters for your specific instrument and method to achieve the best sensitivity and reproducibility.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of 6-Chloro-1-hexanol and its deuterated internal standard.

Problem 1: Poor or No Signal Intensity

| Potential Cause | Troubleshooting Step |

| Inefficient Ionization | As 6-Chloro-1-hexanol is a neutral molecule, direct protonation or deprotonation can be inefficient. Introduce a source of formate ions (e.g., 0.1% formic acid or 5 mM ammonium formate) into the mobile phase to encourage the formation of the [M+HCOO]⁻ adduct in negative ion mode. |

| Suboptimal Source Parameters | Systematically optimize the capillary voltage, nebulizer gas pressure, and desolvation temperature. A systematic approach, such as a design of experiments (DOE), can be effective in finding the optimal settings. |

| Incorrect Polarity Mode | Ensure the mass spectrometer is operating in negative ion mode to detect the formate adduct. |

| Sample Degradation | Although relatively stable, ensure the integrity of your standards and samples. Prepare fresh solutions if degradation is suspected. |

Problem 2: Inconsistent or Unstable Signal

| Potential Cause | Troubleshooting Step |

| Adduct Formation Variability | The formation of adducts can be sensitive to the mobile phase composition and source conditions. Ensure the mobile phase is well-mixed and the concentration of the adduct-forming reagent is consistent. Lowering the pH of the mobile phase can sometimes help stabilize adduct formation. |

| Matrix Effects | Co-eluting matrix components can suppress or enhance the ionization of the analyte and internal standard, leading to signal instability. Improve sample cleanup procedures (e.g., solid-phase extraction) or optimize the chromatographic separation to resolve the analyte from interfering matrix components. |

| Contamination | Contamination in the LC-MS system can lead to an unstable signal. Flush the system with appropriate solvents and ensure high-purity solvents and reagents are used. |

Problem 3: In-Source Fragmentation

| Potential Cause | Troubleshooting Step |